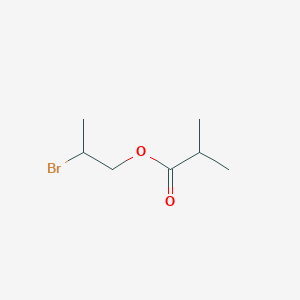

2-Bromopropyl 2-methylpropanoate

Description

Contextual Significance in Organic Synthesis and Polymer Science

The primary significance of alkyl 2-bromo-2-methylpropanoates, and by extension 2-Bromopropyl 2-methylpropanoate (B1197409), lies in their role as initiators for controlled/living radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.orgmdpi.com ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. nih.govcmu.edumdpi.com

The key to the function of these initiators is the carbon-bromine bond, which can be reversibly cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a propagating radical. wikipedia.orgcmu.edu This process establishes a dynamic equilibrium between active (radical) and dormant (alkyl halide) species. By keeping the concentration of active radicals low, termination reactions are minimized, allowing for controlled polymer chain growth. cmu.edunih.gov The general mechanism for ATRP initiation is depicted below:

Activation: R-X + M(t)^n/L -> R• + X-M(t)^(n+1)/L

Propagation: R• + Monomer -> P•

Deactivation: P• + X-M(t)^(n+1)/L -> P-X + M(t)^n/L

Where:

R-X is the alkyl halide initiator (e.g., 2-Bromopropyl 2-methylpropanoate)

M(t)^n/L is the transition metal catalyst complex

R• is the initial radical

P• is the propagating polymer chain radical

P-X is the dormant polymer chain

The versatility of the esterification reaction used to synthesize these initiators allows for the introduction of various functional groups into the alkyl portion of the molecule. nih.gov This enables the synthesis of polymers with specific functionalities at their chain ends, which can then be used for further reactions, such as surface grafting or the synthesis of bioconjugates. chemicalbook.comsigmaaldrich.com For instance, initiators bearing hydroxyl or alkyne groups have been used to create polymers that can be "clicked" onto other molecules or surfaces.

Overview of Research Trajectories for Alkyl 2-Bromo-2-methylpropanoates

Research involving alkyl 2-bromo-2-methylpropanoates has largely mirrored the advancements in the field of controlled radical polymerization. The initial focus was on establishing their efficacy as initiators for the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates. cmu.edu This foundational work demonstrated the ability to produce polymers with predictable molecular weights and narrow molecular weight distributions.

Subsequent research trajectories have explored more sophisticated applications and refinements of the ATRP process using these initiators:

Synthesis of Complex Architectures: A significant area of research has been the use of functionalized alkyl 2-bromo-2-methylpropanoates to create complex polymer architectures. This includes the synthesis of block copolymers by sequential monomer addition, star polymers using multifunctional initiators, and polymer brushes by grafting from surfaces functionalized with initiator moieties. nih.gov

Development of "Green" ATRP: More recent research has focused on developing more environmentally friendly ATRP systems. This includes the development of activators regenerated by electron transfer (ARGET) ATRP and initiators for continuous activator regeneration (ICAR) ATRP, which allow for a significant reduction in the amount of copper catalyst required. wikipedia.org Light-mediated CRP techniques have also emerged as a powerful tool, offering temporal and spatial control over the polymerization process. acs.orgacs.org

Biomedical Applications: The ability to create well-defined and functional polymers has led to extensive research into their use in biomedical applications. Alkyl 2-bromo-2-methylpropanoate-initiated polymers have been investigated for drug delivery systems, tissue engineering scaffolds, and as coatings for medical devices. nih.gov The precise control over polymer properties is crucial for these applications, as it allows for the tuning of biocompatibility, degradation rates, and drug release profiles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

110204-47-2 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-bromopropyl 2-methylpropanoate |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)7(9)10-4-6(3)8/h5-6H,4H2,1-3H3 |

InChI Key |

WHQOSPSTIXWNGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCC(C)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 2 Bromopropyl 2 Methylpropanoate

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom in 2-bromopropyl 2-methylpropanoate (B1197409) is attached to a secondary carbon, rendering it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the bromide ion, a good leaving group, by a nucleophile. The specific pathway of the substitution, whether SN1 or SN2, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

Mechanistic Investigations of Substitution Pathways

The mechanism of nucleophilic substitution at a secondary carbon center like that in 2-bromopropyl 2-methylpropanoate can proceed through two primary pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).

The SN1 mechanism involves a two-step process. The first and rate-determining step is the slow ionization of the substrate to form a carbocation intermediate. doubtnut.com In the case of a related compound, 2-bromo-2-methylpropane (B165281), hydrolysis follows an SN1 pathway where the tertiary butyl bromide ionizes to form a planar carbocation. doubtnut.com This carbocation is then rapidly attacked by the nucleophile in the second step. doubtnut.com Polar protic solvents are known to facilitate SN1 reactions by solvating the leaving group and stabilizing the carbocation intermediate. doubtnut.com For this compound, the secondary carbocation that would be formed is less stable than a tertiary carbocation, but can still be formed under appropriate conditions, such as in the presence of a polar protic solvent and a weak nucleophile.

The SN2 mechanism , in contrast, is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. semanticscholar.orgmdpi.com This reaction proceeds through a transition state where the carbon atom is pentacoordinate. semanticscholar.org The attack of the nucleophile occurs from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the carbon center. semanticscholar.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. semanticscholar.org For this compound, strong, unhindered nucleophiles in polar aprotic solvents would favor the SN2 pathway.

Mechanistic studies often employ kinetic data to distinguish between these pathways. For instance, the hydrolysis of 2-bromo-2-methylpropane is a classic example of an SN1 reaction, and its rate is independent of the hydroxide (B78521) ion concentration. rsc.org The study of the common ion effect, where the addition of the leaving group ion (e.g., bromide) slows down the reaction, provides strong evidence for an SN1 mechanism by shifting the initial ionization equilibrium to the left. researchgate.net

Reactivity with Diverse Nucleophiles (e.g., Azides)

The electrophilic carbon bearing the bromine atom in this compound can react with a variety of nucleophiles. A notable example is the reaction with azide (B81097) ions (N₃⁻). This reaction is a key step in the synthesis of functionalized polymers. For instance, polymers with pendent bromide groups, similar in reactivity to this compound, can be converted into polymers with azido (B1232118) groups through a substitution reaction. rsc.org These azido-functionalized polymers can then undergo "click chemistry" reactions, such as reaction with alkynyl-terminated polyethylene (B3416737) glycol, to create graft copolymers. rsc.org

The reaction with other nucleophiles, such as hydroxides, alkoxides, and amines, would lead to the corresponding alcohols, ethers, and amines, respectively. The choice of nucleophile and reaction conditions allows for the synthesis of a wide array of derivatives from this compound.

Radical Reactions and Controlled Radical Processes

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical, making it a valuable component in radical reactions, particularly in the field of polymer chemistry.

Initiation of Radical Polymerization

This compound and structurally similar compounds are effective initiators for controlled radical polymerization, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a powerful technique for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.edu

In a typical ATRP process, a transition metal complex, commonly a copper(I) halide with a ligand like 2,2'-bipyridyl, reversibly abstracts the bromine atom from the initiator. cmu.edu This generates a radical that can then add to a monomer, initiating polymerization. cmu.edu The resulting dormant polymer chain has a terminal halogen atom that can be reactivated, allowing for controlled chain growth. cmu.edu The rate of polymerization in ATRP is typically first order with respect to the monomer, initiator, and copper(I) complex concentrations. cmu.edu

A variety of monomers, including styrenes and (meth)acrylates, can be polymerized using ATRP initiated by alkyl bromides. cmu.educmu.edu For example, initiators containing the 2-bromoisobutyryl moiety have been successfully used for the surface-initiated ATRP of monomers like 2-hydroxyethyl methacrylate (B99206). nih.gov The efficiency of the initiation can be influenced by the structure of the initiator. nih.gov

| Parameter | Description | Relevance to this compound |

| Initiator | A molecule that provides the initial radical for polymerization. | This compound can act as an ATRP initiator due to the labile C-Br bond. |

| Monomer | The small molecules that link together to form a polymer. | A wide range of monomers, such as styrenes and acrylates, can be polymerized. cmu.educmu.edu |

| Catalyst | A transition metal complex (e.g., CuBr/ligand) that facilitates the reversible halogen abstraction. cmu.edu | The catalyst controls the concentration of active radical species, leading to a controlled polymerization. |

| Controlled Polymerization | A polymerization process that allows for control over molecular weight, polydispersity, and polymer architecture. cmu.edu | ATRP initiated by compounds like this compound yields well-defined polymers. |

Radical Addition and Cyclization Chemistry

The radical generated from this compound can also participate in radical addition reactions to carbon-carbon double bonds. libretexts.org In such reactions, the radical adds to an alkene to form a new carbon-carbon bond and a new radical intermediate. This new radical can then abstract a hydrogen atom or another group to complete the addition reaction. libretexts.org

The regioselectivity of radical addition is often different from that of ionic additions. In the case of radical addition of HBr to an alkene, the bromine atom adds to the less substituted carbon to form the more stable carbon radical intermediate, leading to an "anti-Markovnikov" product. libretexts.org While not a direct reaction of this compound itself, the principles of radical addition are relevant to the reactivity of the radical derived from it.

Radical cyclization reactions are also possible if the molecule contains an appropriately positioned unsaturated group. The initially formed radical could add intramolecularly to a double or triple bond within the same molecule, forming a cyclic product.

Transformations of the Ester Moiety

In addition to the reactions at the bromine center, the ester group of this compound can undergo various transformations. The most common of these is hydrolysis.

Hydrolysis is the reaction of the ester with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. In the case of this compound, hydrolysis would yield 2-bromopropanol and 2-methylpropanoic acid. The hydrolysis of a similar compound, 2-bromo-2-methylpropane, is a well-studied reaction that proceeds via an SN1 mechanism to yield tert-butanol. rsc.orgyoutube.com

Transesterification is another important reaction of the ester group. In this process, the alkoxy group of the ester is exchanged with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would lead to the formation of methyl 2-methylpropanoate and 2-bromopropanol.

These transformations of the ester moiety provide additional avenues for modifying the structure and properties of this compound and its derivatives.

Transesterification Processes for Structural Diversification

Transesterification is a fundamental organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, this process allows for the modification of the ester functionality, leading to a diverse array of new compounds while keeping the bromopropyl backbone intact. The general reaction can be catalyzed by either acids or bases.

While specific research detailing the transesterification of this compound is not extensively documented in publicly available literature, the principles of this reaction are well-established. For instance, reacting this compound with a different alcohol (R'-OH) in the presence of a suitable catalyst, such as sulfuric acid or a metal alkoxide, would be expected to yield a new ester, 2-Bromopropyl R'-oate, and 2-methylpropanol.

The efficiency of such a transformation would be influenced by several factors, including the nature of the incoming alcohol, the choice of catalyst, temperature, and the removal of the 2-methylpropanol byproduct to drive the equilibrium towards the desired product.

Table 1: Hypothetical Transesterification Reactions of this compound

| Incoming Alcohol (R'-OH) | Expected Product | Potential Catalyst |

| Methanol | 2-Bromopropyl acetate | H₂SO₄ |

| Ethanol | 2-Bromopropyl propanoate | NaOEt |

| tert-Butanol | 2-Bromopropyl pivalate | DMAP |

Note: This table is illustrative and based on general principles of transesterification, as specific experimental data for this compound is limited.

Hydrolytic Stability and Controlled Cleavage

The hydrolytic stability of an ester is a critical parameter, particularly in applications where aqueous environments are present. The hydrolysis of this compound would involve the cleavage of the ester bond to yield 2-bromopropan-1-ol (B151844) and 2-methylpropanoic acid. This reaction can occur under both acidic and basic conditions.

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is significantly faster under basic conditions (saponification) than in acidic or neutral media. The steric hindrance around the carbonyl group, provided by the isopropyl group of the 2-methylpropanoate moiety, may play a role in its hydrolytic stability, potentially slowing the rate of nucleophilic attack at the carbonyl carbon compared to less hindered esters.

Other Characteristic Reactions and Functional Group Interconversions

Beyond the reactivity of the ester group, the bromine atom on the propyl chain is a key site for a variety of nucleophilic substitution reactions, enabling significant functional group interconversions.

Halogen Exchange Reactions for Functional Group Modification

Halogen exchange, most notably the Finkelstein reaction, is a powerful method for introducing other halogens into an organic molecule. Treating an alkyl bromide like this compound with a salt of a different halide can lead to a substitution product.

For example, the reaction of this compound with sodium iodide (NaI) in a suitable solvent like acetone (B3395972) would be expected to yield 2-Iodopropyl 2-methylpropanoate. The success of this Sₙ2 reaction is driven by the precipitation of the less soluble sodium bromide (NaBr) in acetone, shifting the equilibrium in favor of the iodo-substituted product. This transformation is significant as alkyl iodides are generally more reactive than alkyl bromides in subsequent nucleophilic substitution reactions.

Similarly, the introduction of fluorine or chlorine could potentially be achieved using appropriate fluoride (B91410) or chloride salts, although reaction conditions might need to be optimized.

Table 2: Potential Halogen Exchange Reactions

| Reagent | Expected Product | Reaction Type |

| Sodium Iodide (NaI) in Acetone | 2-Iodopropyl 2-methylpropanoate | Finkelstein Reaction |

| Silver(I) Fluoride (AgF) | 2-Fluoropropyl 2-methylpropanoate | Halex Reaction |

| Lithium Chloride (LiCl) in DMF | 2-Chloropropyl 2-methylpropanoate | Nucleophilic Substitution |

Note: The feasibility and efficiency of these reactions would depend on specific experimental conditions.

Advanced Spectroscopic and Chromatographic Elucidation in Mechanistic Studies

Application of High-Resolution NMR Spectroscopy for Reaction Monitoring and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and kinetic analysis of chemical reactions involving 2-bromopropyl 2-methylpropanoate (B1197409). Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of the compound and the monitoring of its formation or consumption over time.

In the ¹H NMR spectrum of 2-bromopropyl 2-methylpropanoate, distinct signals corresponding to the different proton environments are expected. The isopropyl group of the 2-methylpropanoate moiety would exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. The propyl chain would show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a multiplet for the methine group attached to the bromine atom. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms, particularly the oxygen of the ester and the bromine atom.

Similarly, the ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift (around 170-180 ppm). The carbons of the propyl and isopropyl groups will have characteristic shifts that can be predicted based on established correlation tables and comparison with similar structures.

For reaction monitoring, time-course NMR experiments can be performed. By acquiring spectra at regular intervals, the disappearance of starting material signals and the appearance of product signals can be quantified. This allows for the determination of reaction kinetics, including reaction rates and the observation of any potential intermediates that may accumulate in significant concentrations.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| CH₃ (propyl) | 1.0 - 1.2 | Triplet |

| CH₂ (propyl) | 1.7 - 1.9 | Sextet |

| CHBr (propyl) | 4.1 - 4.3 | Multiplet |

| CH (isopropyl) | 2.5 - 2.7 | Septet |

| CH₃ (isopropyl) | 1.1 - 1.3 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 175 - 177 |

| CHBr (propyl) | 45 - 50 |

| CH₂ (propyl) | 25 - 30 |

| CH₃ (propyl) | 10 - 15 |

| CH (isopropyl) | 33 - 37 |

| CH₃ (isopropyl) | 18 - 22 |

Utilization of Advanced Mass Spectrometry for Reaction Intermediates and Product Characterization

Advanced mass spectrometry (MS) techniques are critical for the identification and characterization of this compound, as well as any reaction intermediates and byproducts. MS provides information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers insights into its structure.

Electron Ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. For this compound, key fragments would likely arise from the cleavage of the C-Br bond, the ester group, and the alkyl chains. The identification of these fragment ions helps to confirm the structure of the parent molecule.

In mechanistic studies, MS can be used to detect and identify transient reaction intermediates. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass spectrometer allow for the analysis of reaction mixtures in real-time, providing evidence for the existence of proposed intermediates, even at very low concentrations. For instance, in the synthesis of this compound, MS could be used to identify any carbocationic or other reactive species that may be formed during the reaction.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion |

| 209/211 | [C₇H₁₃BrO₂]⁺ (Molecular Ion) |

| 129 | [C₇H₁₃O₂]⁺ (Loss of Br) |

| 121/123 | [C₃H₆Br]⁺ (Bromopropyl cation) |

| 87 | [C₄H₇O₂]⁺ (2-methylpropanoate acylium ion) |

| 71 | [C₄H₇O]⁺ (Fragment from 2-methylpropanoate) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring in Complex Mixtures

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, particularly within complex reaction mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for these purposes.

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it provides both quantitative and qualitative information. For purity assessment, a GC chromatogram of a sample of this compound should ideally show a single major peak. The presence of other peaks would indicate the presence of impurities, such as starting materials, solvents, or byproducts. The retention time of the main peak can be used for identification by comparison with a known standard.

In the context of reaction monitoring, GC can be used to follow the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at different time points and analyzing them by GC, the consumption of reactants and the formation of the product can be tracked. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired product.

HPLC is another powerful separation technique that can be used for the analysis of this compound, especially if the compound has limited thermal stability or volatility. Reversed-phase HPLC, with a suitable non-polar stationary phase and a polar mobile phase, would likely be the method of choice. A UV detector can be used for detection if the molecule possesses a suitable chromophore, or a refractive index detector for more universal detection. Similar to GC, HPLC can be used for both purity assessment and reaction progress monitoring. The high resolution of HPLC allows for the separation of closely related compounds, making it a valuable tool for analyzing complex mixtures.

Table 4: Overview of Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector | Application |

| Gas Chromatography (GC) | Polydimethylsiloxane (non-polar) | Helium (carrier gas) | FID, MS | Purity assessment, reaction monitoring, identification of volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | C18 (reversed-phase) | Acetonitrile/Water | UV, RI | Purity assessment, reaction monitoring, analysis of non-volatile impurities |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone for investigating the intricate details of reaction mechanisms. For 2-Bromopropyl 2-methylpropanoate (B1197409), these calculations can map out the potential energy surface (PES) for various reactions, most notably nucleophilic substitution (SN2) and elimination (E2) pathways, which are characteristic of secondary alkyl halides.

Theoretical studies on similar, simpler alkyl halides, such as the SN2 reaction between methylbromide and a fluoride (B91410) ion, have been conducted using quantum mechanical methods like the Hartree-Fock (HF) scheme and Density Functional Theory (DFT). iosrjournals.org These studies calculate the energies of reactants, products, and, crucially, the transition states that connect them. The activation energy for a reaction can be determined by comparing the zero-point corrected energies of the reactants and the transition state. iosrjournals.orgfiveable.me

For 2-Bromopropyl 2-methylpropanoate, a typical quantum chemical study would involve the following:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile), the transition state, and the products are optimized to find the lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the PES. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can verify that a given transition state indeed connects the intended reactants and products on the potential energy surface. fiveable.me

A hypothetical study on the SN2 reaction of this compound with a nucleophile (e.g., Cl⁻) would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31+G*). mdpi.comresearchgate.net The calculations would elucidate a double-well potential energy surface, characteristic of SN2 reactions in the gas phase, involving the formation of a pre-reaction complex and a post-reaction complex. researchgate.netsciforum.net

Table 1: Hypothetical Calculated Energies for the SN2 Reaction of this compound with Cl⁻ (Gas Phase)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Cl⁻ | 0.0 |

| Pre-reaction Complex | [CH₃CH(Br)CH₂OCOC(CH₃)₂---Cl]⁻ | -8.5 |

| Transition State | [Cl---CH(CH₃)CH₂OCOC(CH₃)₂---Br]⁻‡ | +3.2 |

| Post-reaction Complex | [ClCH(CH₃)CH₂OCOC(CH₃)₂---Br]⁻ | -12.0 |

| Products | 2-Chloropropyl 2-methylpropanoate + Br⁻ | -5.0 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of SN2 reactions.

Molecular Modeling and Simulation of Reactivity Profiles

While quantum chemical calculations are excellent for detailing reaction mechanisms, molecular modeling and simulations are employed to understand the dynamic behavior of molecules and their reactivity in a condensed phase, such as in a solvent.

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, providing insights into solvation effects on its reactivity. For instance, studies on ester hydrolysis have utilized MD simulations to understand the role of water molecules in the reaction mechanism. nih.govresearchgate.netacs.org Car-Parrinello molecular dynamics simulations, for example, have shown that the hydrolysis of methyl formate (B1220265) in water is consistent with mechanisms involving cooperative catalysis by autoionization-generated hydroxide (B78521) and hydronium ions. nih.govresearchgate.netacs.org

A simulation of this compound in an aqueous environment could reveal:

Solvent Shell Structure: The arrangement of water molecules around the ester and the alkyl halide moieties.

Diffusion Coefficients: The mobility of the molecule within the solvent.

Potential of Mean Force (PMF): The free energy profile of a reaction, such as the SN2 reaction or hydrolysis, in solution. This can be calculated using enhanced sampling techniques.

The effect of solvent polarity on SN2 reactions is a critical aspect that can be modeled. Computational analyses have shown that increasing solvent polarity can decrease the rate of SN2 reactions involving charged nucleophiles due to the stabilization of the nucleophile in the bulk solvent. mdpi.com

Table 2: Hypothetical Simulation Parameters for an MD Study of this compound in Water

| Parameter | Value | Description |

| System Size | ~5000 atoms | A single molecule of the ester in a box of water molecules. |

| Force Field | OPLS-AA / CHARMM | A set of parameters to describe the potential energy of the system. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard pressure. |

| Simulation Time | 100 ns | The duration over which the system's trajectory is calculated. |

Note: This table presents typical parameters for such a simulation and is for illustrative purposes.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its activity or properties. nih.gov For this compound, a QSAR model could be developed to predict its reactivity towards a range of nucleophiles or its rate of hydrolysis under different conditions.

These models are built by calculating a variety of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with an experimentally determined property. Key descriptors can include:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Like molecular volume and surface area.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

For a series of bromoalkanoate esters, a QSAR model could take the form of a linear equation:

log(k) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Applications in Advanced Materials Science and Polymer Engineering

Role as an Initiator in Controlled Polymerization Techniques

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by allowing for the creation of macromolecules with well-defined structures. cmu.edu Within this domain, 2-Bromopropyl 2-methylpropanoate (B1197409) and its structural analogs serve as crucial initiators, particularly for ATRP.

Atom Transfer Radical Polymerization (ATRP) of Various Monomers

ATRP is a robust method for polymerizing a wide array of monomers, including styrenes, acrylates, and methacrylates, in a controlled manner. cmu.edu The process relies on the reversible activation of a dormant species—the polymer chain end capped with a halogen—by a transition metal complex, typically copper-based. wikipedia.org The initiator, such as 2-Bromopropyl 2-methylpropanoate, starts the polymerization process and determines the number of growing polymer chains. Its structure is analogous to the dormant polymer end group, making it an efficient starting point for polymerization. cmu.edu

The kinetics of ATRP are a cornerstone of its control over the polymerization process. The rate of polymerization is first-order with respect to the concentrations of the monomer, the initiator, and the activator (Cu(I) complex), and inversely proportional to the concentration of the deactivator (Cu(II) complex). youtube.com This relationship allows for precise manipulation of the reaction speed.

| Parameter | Relationship/Dependency | Significance | Citation |

|---|---|---|---|

| Rate of Polymerization (Rp) | Rp = kp[M][P*] = kp * K_ATRP * [I]₀ * [Cu(I)] / [Cu(II)] | Allows for tunable reaction rates by adjusting concentrations of monomer, initiator, and catalyst species. | youtube.com |

| Number-Average Molecular Weight (Mn) | Mn = (Δ[M] / [I]₀) * M_monomer | Enables the synthesis of polymers with predetermined molecular weights. | youtube.comcmu.edu |

| Polydispersity Index (PDI) | Mw/Mn | Low values (typically < 1.5) indicate a narrow molecular weight distribution and good control over the polymerization. | wikipedia.org |

The "living" nature of ATRP, where the polymer chains retain their active halogen end-group, is particularly advantageous for creating complex polymer architectures. cmu.edu

Block Copolymers: These are synthesized sequentially. A polymer formed using this compound as the initiator acts as a "macroinitiator." After the first monomer is consumed, a second monomer can be introduced to the system, which then polymerizes from the active chain end, forming a distinct second block. cmu.eduacs.org This process can be repeated to create multiblock copolymers. For example, amphiphilic block copolymers, with both hydrophobic and hydrophilic segments, can be synthesized for applications like drug delivery. nih.gov

Graft Copolymers: These are created using a "grafting from" approach. A polymer backbone is first synthesized to contain multiple initiating sites along its chain. These sites, which can be introduced by copolymerizing with a monomer containing a 2-bromoisobutyrate group, then initiate the growth of side chains via ATRP, resulting in a brush-like or comb-like structure. cmu.educmu.edu This method allows for the creation of densely grafted copolymers with unique properties. cmu.eduacs.org

In ATRP, the initiator fragment becomes one end of the polymer chain (the α-end), while the other end (the ω-end) retains the transferable halogen atom. cmu.educmu.edu The use of this compound inherently installs an isopropyl ester group at the α-terminus.

Crucially, the bromine atom at the ω-terminus remains active and can be chemically transformed into a wide variety of other functional groups. researchgate.netrsc.org This allows for the synthesis of telechelic polymers (polymers with functional groups at both ends). The terminal bromine can be substituted using nucleophiles like azides or amines or transformed into hydroxyl or allyl groups through specific chemical reactions. cmu.edu This high degree of end-group fidelity is a significant advantage of ATRP, enabling the subsequent "clicking" of polymers to other molecules or surfaces. sigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization (as a potential precursor)

While this compound is an ATRP initiator, it is not a direct agent for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT polymerization operates via a different mechanism, requiring a thiocarbonylthio compound as a chain transfer agent (CTA). openrepository.com

However, the bromine end-group on a polymer synthesized by ATRP can be chemically converted into a RAFT-active group. Recent studies have demonstrated facile and quantitative procedures for transforming terminal alkyl bromides into thiocarbonylthio groups, such as trithiocarbonates or dithiobenzoates. nih.govrsc.org This transformation effectively bridges ATRP and RAFT, two of the most powerful controlled radical polymerization techniques. nih.gov A polymer synthesized using this compound via ATRP can be isolated, its bromine end-group converted to a CTA, and then used as a macro-CTA in a subsequent RAFT polymerization to create novel block copolymers that might be inaccessible by a single polymerization method. nih.govgoogle.com

Development of Functional Polymeric Materials

The use of initiators like this compound in ATRP is instrumental in the development of a vast range of functional polymeric materials. researchgate.net The ability to precisely control the polymerization of functional monomers—those carrying specific chemical groups—leads to polymers tailored for advanced applications. cmu.edu

For instance, by polymerizing monomers like 2-hydroxyethyl acrylate (B77674) (HEA) or 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), hydrophilic and water-soluble polymers can be created. cmu.edu The synthesis of amphiphilic block copolymers using this initiator can lead to materials that self-assemble in water to form micelles, which are explored for drug delivery systems. nih.gov Furthermore, the functional end-groups derived from the initiator and the terminal halogen allow for the creation of polymer-protein conjugates, hydrogels, and surface-grafted polymer layers for biomedical and materials science applications. sigmaaldrich.comacs.org

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a thorough investigation into the scientific literature and chemical databases, detailed research findings and specific applications for the chemical compound "this compound" in the fields of advanced materials science and polymer engineering remain largely undocumented in publicly accessible sources.

Extensive searches for this specific compound in relation to the creation of smart and responsive polymer systems, surface modification of nanomaterials, and the synthesis of specialty monomers have yielded insufficient data to construct a comprehensive and scientifically rigorous article as per the requested outline.

While related compounds, such as other esters of 2-bromo-2-methylpropanoic acid, are well-documented as ATRP initiators for these purposes, the strict focus solely on "this compound" prevents the inclusion of this analogous information.

Consequently, it is not possible to provide a detailed and authoritative article on "this compound" covering the following requested areas:

Role in the Synthesis of Specialty Monomers and Polymer Precursors:Information on the role of "this compound" as a building block for other monomers or as a precursor in polymer synthesis is not present in the reviewed sources.

Due to the absence of specific research findings, the creation of data tables and a detailed discussion of its applications as requested cannot be fulfilled at this time. It is possible that research involving this compound exists in proprietary industrial research or in academic studies that are not indexed in publicly searchable databases. However, based on the available information, a comprehensive article on "this compound" cannot be generated.

Environmental Considerations and Degradation Pathways of Derived Materials

Hydrolytic and Enzymatic Degradation of Polyester (B1180765) Materials Incorporating Propyl 2-methylpropanoate (B1197409) Units

Polyesters are a major class of synthetic polymers known for their susceptibility to degradation through the hydrolysis of their ester bonds. nih.govnih.gov This process can be abiotic (chemical hydrolysis) or biotic (enzymatic hydrolysis), and it leads to the cleavage of the polymer backbone into smaller, water-soluble oligomers and monomers. nih.gov For a hypothetical polyester incorporating propyl 2-methylpropanoate units, both hydrolytic and enzymatic degradation pathways would be significant.

Hydrolytic Degradation:

The ester linkage in the polymer backbone is the primary site for hydrolytic attack. nih.gov Water molecules can cleave this bond, a process that can be catalyzed by acidic or basic conditions. The rate of hydrolysis is influenced by several factors, including the polymer's chemical structure, crystallinity, and the surrounding environmental conditions such as pH and temperature. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Polyesters

| Factor | Influence on Degradation Rate | Rationale |

| Chemical Structure | High | The presence of hydrolyzable ester bonds is a prerequisite. The nature of the substituent groups can affect the accessibility of these bonds. |

| Crystallinity | High | Degradation primarily occurs in the amorphous regions of the polymer, as water penetration into the crystalline domains is restricted. scitechdaily.com |

| pH | High | Both acidic and basic conditions can catalyze the hydrolysis of ester bonds. nih.gov |

| Temperature | High | Higher temperatures increase the rate of chemical reactions, including hydrolysis. |

| Molecular Weight | Moderate | Higher molecular weight polymers generally have a lower surface area-to-volume ratio, which can slow down surface erosion. |

Enzymatic Degradation:

In a biological environment, microorganisms can secrete enzymes, such as esterases and lipases, that can catalyze the hydrolysis of polyester chains. mdpi.comebi.ac.uk This enzymatic degradation is a crucial process for the biodegradation of polyesters in soil, compost, and aquatic environments. The efficiency of enzymatic degradation is highly dependent on the specific enzyme and the polymer's structure. mdpi.com

For a polyester with propyl 2-methylpropanoate units, the accessibility of the ester bonds to the active sites of enzymes would be a determining factor in its biodegradability. While some enzymes exhibit broad substrate specificity, the bulky isobutyrate side group might influence the binding and catalytic efficiency of certain enzymes. mdpi.com Studies on various aliphatic polyesters have shown that the polymer's composition and microstructure significantly affect the rate of enzymatic hydrolysis. mdpi.comebi.ac.uk

Table 2: Enzymatic Degradation of Common Aliphatic Polyesters

| Polyester | Degrading Enzymes | Degradation Rate |

| Poly(lactic acid) (PLA) | Proteinase K, some lipases | Moderate to slow, depends on crystallinity and enantiomeric purity. mdpi.com |

| Poly(ε-caprolactone) (PCL) | Lipases, cutinases | Generally rapid. mdpi.comebi.ac.uk |

| Poly(butylene succinate) (PBS) | Lipases, cutinases | Moderate, can be enhanced by copolymerization. mdpi.com |

Based on these general principles, a polyester containing propyl 2-methylpropanoate units would be expected to be biodegradable, with the rate depending on the specific environmental conditions and microbial communities present.

Strategies for Designing Degradable and Recyclable Polymeric Systems

The design of polymers with controlled degradability and enhanced recyclability is a key goal in sustainable materials science. For polymers derived from 2-bromopropyl 2-methylpropanoate, several strategies can be envisioned to achieve these objectives.

Designing for Degradability:

Incorporation of Weak Links: The ester bond in the propyl 2-methylpropanoate unit already serves as a hydrolytically cleavable weak link. The density and accessibility of these ester groups along the polymer chain can be tailored during synthesis to control the degradation rate.

Control of Crystallinity: As degradation predominantly occurs in the amorphous regions, controlling the degree of crystallinity through polymer architecture (e.g., branching, stereochemistry) can be a powerful tool to tune the degradation profile. scitechdaily.com

Designing for Recyclability:

The presence of the bromine atom in this compound offers unique opportunities for designing recyclable polymers.

Chemical Recycling: The carbon-bromine bond can be a site for chemical modification or cleavage. This could potentially be exploited in a chemical recycling process to break down the polymer into its constituent monomers or other valuable chemical feedstocks. For instance, atom transfer radical polymerization (ATRP) is a technique that often utilizes bromine-terminated polymers, and recent research has focused on the depolymerization of such materials.

Monomer Recovery: The design of polymers that can be efficiently depolymerized back to their monomers is a highly sought-after goal for achieving a circular economy for plastics. nih.gov By carefully designing the polymer backbone and end-groups, it may be possible to trigger a controlled depolymerization of a polymer derived from this compound.

Table 3: Strategies for Designing Degradable and Recyclable Polymers

| Strategy | Description | Application to Polymers with Propyl 2-methylpropanoate Units |

| Introduction of Labile Bonds | Incorporating bonds that are susceptible to cleavage under specific conditions (e.g., hydrolysis, enzymatic action). | The inherent ester linkage in the monomer provides a site for hydrolytic and enzymatic degradation. |

| Control of Polymer Architecture | Modifying factors like crystallinity, molecular weight, and branching to influence degradation rates. | The isobutyrate group can influence chain packing and crystallinity, thus affecting degradation. |

| Chemically Triggered Depolymerization | Designing polymers that can be broken down into monomers through a specific chemical reaction. | The bromine atom could serve as a functional handle for initiating a depolymerization process. |

| Biorenewable Monomers | Utilizing monomers derived from renewable resources to reduce reliance on fossil fuels. | While this compound is a synthetic monomer, it could potentially be copolymerized with bio-based monomers. chemrxiv.org |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of α-bromoesters often involves multi-step processes with hazardous reagents and significant waste generation. The development of novel, more sustainable synthetic routes for 2-Bromopropyl 2-methylpropanoate (B1197409) is a key area of future research.

One promising avenue is the use of enzymatic and biocatalytic methods . Enzymes, such as lipases, could be employed for the esterification of 2-bromo-2-methylpropanoic acid with propan-2-ol, or for the direct bromination of a suitable precursor. Biocatalytic processes often occur under mild conditions (neutral pH, room temperature) in aqueous media, significantly reducing energy consumption and the use of harsh chemicals. frontiersin.org For instance, recombinant enzymes are being explored for various biotransformations, which could be adapted for the synthesis of chiral α-bromoesters. frontiersin.org

Another area of focus is the development of one-pot syntheses that minimize intermediate purification steps, thereby reducing solvent use and waste. For example, methods for the one-pot synthesis of α-bromoketones from olefins are being developed using less hazardous brominating agents like a bromide/bromate couple. researchgate.net Similar strategies could be adapted for the synthesis of 2-Bromopropyl 2-methylpropanoate from readily available starting materials.

Furthermore, research into catalytic methods using earth-abundant and non-toxic metals is gaining traction. These methods aim to replace stoichiometric reagents with catalytic amounts of more environmentally benign substances. The development of a catalytic version of the Hunsdiecker reaction is an example of this trend. wikipedia.org

| Synthesis Strategy | Advantages | Research Focus |

| Enzymatic/Biocatalytic | Mild reaction conditions, high selectivity, reduced waste. | Screening for suitable enzymes, process optimization. |

| One-Pot Synthesis | Reduced steps, lower solvent usage, improved efficiency. | Development of novel multi-reaction cascades. |

| Green Catalysis | Use of non-toxic catalysts, high atom economy. | Exploring earth-abundant metal catalysts. |

Exploration of Undiscovered Reactivity Pathways

While the primary known application of this compound is as an initiator in Atom Transfer Radical Polymerization (ATRP), its full reactive potential is yet to be unlocked. cmu.edu Future research will likely delve into its participation in other chemical transformations.

The presence of a reactive carbon-bromine bond and an ester group makes it a versatile building block. One area of exploration is its use in multicomponent reactions (MCRs) , which allow for the synthesis of complex molecules in a single step with high atom economy. The development of new MCRs involving this compound could lead to the efficient synthesis of novel compound libraries for various applications.

Another avenue is the investigation of its reactivity in photocatalysis and electrochemistry . These techniques can offer alternative, milder conditions for activating the C-Br bond, potentially leading to new, selective transformations that are not accessible through traditional thermal methods. For instance, visible-light-mediated reactions are being developed for the synthesis of α-haloketones. researchgate.net

Furthermore, exploring the reactivity of the ester group, possibly after the C-Br bond has reacted, could lead to the synthesis of functional materials with tailored properties. For example, the hydrolysis of the ester group after polymerization could yield polymers with carboxylic acid functionalities.

Expansion of Advanced Material Applications

The use of this compound as an initiator in ATRP opens the door to the creation of a wide array of advanced materials with precisely controlled architectures. cmu.eduyoutube.com While its analogs have been used to synthesize functional polymers for various applications, the specific properties imparted by the 2-bromopropyl group are an area for future investigation.

The development of functional surfaces and coatings is another promising application. By immobilizing this compound onto a surface, it can be used to grow polymer brushes via surface-initiated ATRP (SI-ATRP). nih.govumich.edu These polymer brushes can be designed to have specific properties, such as being anti-fouling, lubricious, or responsive to stimuli, making them suitable for biomedical devices, sensors, and microfluidics. nih.govumich.edu

Moreover, the synthesis of block copolymers with unique properties is an area of active research. By sequentially adding different monomers after initiation with this compound, block copolymers with distinct segments can be created. These materials can self-assemble into various nanostructures, making them useful for applications in drug delivery, nanolithography, and as thermoplastic elastomers.

| Material Application | Key Features | Potential Impact |

| Biodegradable Polymers | Environmentally friendly, reduced plastic pollution. | Sustainable packaging, agricultural films. |

| Functional Surfaces | Tailored surface properties (e.g., anti-fouling, responsive). | Advanced biomedical devices, sensors. |

| Block Copolymers | Self-assembly into nanostructures, unique material properties. | Drug delivery systems, advanced coatings. |

Integration with Green Chemistry Principles

The lifecycle of this compound, from its synthesis to its final application and disposal, can be made more sustainable by integrating the principles of green chemistry.

Waste Prevention and Atom Economy: Future synthetic routes will focus on maximizing the incorporation of all starting materials into the final product, a concept known as atom economy. This involves designing reactions that minimize the formation of byproducts.

Use of Less Hazardous Chemical Syntheses: Research will aim to replace hazardous reagents and solvents with safer alternatives. This includes the use of biocatalysts, greener solvents like water or supercritical CO2, and avoiding the use of toxic heavy metals.

Designing for Degradation: When used to create polymers, designing for degradation is crucial. This involves creating materials that break down into benign substances after their intended use, thus preventing the accumulation of persistent plastic waste in the environment. nih.gov

Real-time Analysis for Pollution Prevention: The development of in-situ monitoring techniques for the synthesis of this compound can help to prevent the formation of hazardous byproducts and ensure the efficiency and safety of the process.

By systematically applying these principles, the environmental footprint associated with this compound and the materials derived from it can be significantly reduced.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-bromopropyl 2-methylpropanoate, and how can reaction conditions be optimized?

- Methodology : This ester is typically synthesized via nucleophilic substitution or esterification. For example, bromination of 2-methylpropanoic acid derivatives using reagents like PBr₃ or HBr in the presence of a catalyst (e.g., sulfuric acid) can yield the brominated intermediate. Subsequent esterification with propanol derivatives under anhydrous conditions is critical to avoid hydrolysis. Reaction optimization involves monitoring temperature (e.g., 0–5°C for bromination) and stoichiometric ratios to minimize side products like diesters or elimination byproducts .

- Validation : Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can track reaction progress and purity.

Q. How can the purity and structural identity of this compound be confirmed?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the ester’s structure. Key signals include the methyl groups (δ ~1.2–1.4 ppm for the 2-methylpropanoate moiety) and the bromopropyl chain (δ ~3.5–4.0 ppm for the CH₂Br group). High-resolution mass spectrometry (HRMS) provides molecular ion verification. Purity assessment via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) identifies impurities such as unreacted starting materials or hydrolysis products .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodology : Due to its potential lachrymatory and alkylating properties, handle in a fume hood with nitrile gloves and lab coats. Avoid skin contact; use secondary containment for spills. Storage under inert gas (e.g., argon) at 2–8°C prevents degradation. Safety data sheets (SDS) for analogous brominated compounds (e.g., 2-bromo-2-methylpropane) recommend emergency eyewash/shower access and vapor respirators in case of large-scale exposure .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic stability of this compound under varying pH conditions?

- Methodology : Conduct kinetic studies in buffered solutions (pH 1–13) at controlled temperatures. Monitor hydrolysis via UV-Vis spectroscopy (ester bond cleavage at ~210 nm) or NMR. Acidic conditions likely promote SN1 mechanisms (carbocation intermediate), while alkaline conditions favor SN2 displacement. Computational modeling (e.g., DFT) can predict transition states and activation energies. Compare results with structurally similar esters (e.g., methyl 2-bromopropionate) to identify steric or electronic effects .

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for determining absolute configuration. Grow crystals via slow evaporation in nonpolar solvents (e.g., hexane/ethyl acetate). Challenges include low crystal quality due to the compound’s oily nature; co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) may improve resolution. Compare experimental data with predicted structures from Cambridge Structural Database (CSD) entries .

Q. What strategies mitigate side reactions when using this compound in multi-step organic syntheses?

- Methodology : Protect the ester group during reactions involving strong bases or nucleophiles (e.g., silylation or tert-butyl ester formation). Use mild coupling agents (e.g., DCC/DMAP) for amide bond formation to avoid β-elimination. Monitor intermediates via LC-MS and optimize reaction times to prevent over-functionalization. Case studies from pharmaceutical impurities (e.g., methyl 2-methylpropanoate derivatives) highlight the importance of orthogonal protecting groups .

Q. How does this compound perform as a precursor in organometallic catalysis?

- Methodology : Evaluate its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. The bromine atom serves as a leaving group, enabling aryl- or alkyl-metal bond formation. Compare catalytic efficiency (TON, TOF) with other bromoesters (e.g., methyl 2-bromopropionate) under identical conditions. Characterization of metal intermediates via X-ray absorption spectroscopy (XAS) or cyclic voltammetry provides mechanistic insights .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.